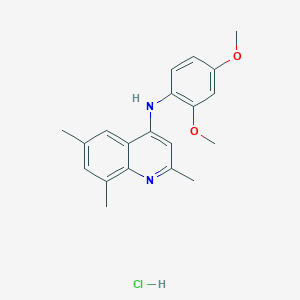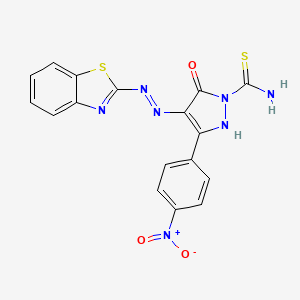
N-(2,4-dimethoxyphenyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride, also known as DMQX, is a chemical compound that is widely used in scientific research. It is a potent antagonist of NMDA receptors, which are involved in the regulation of synaptic plasticity, learning, and memory. DMQX has been shown to have a wide range of biochemical and physiological effects, and has been used in a variety of experimental settings to investigate the mechanisms of NMDA receptor function.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and preventing the activation of the receptor by glutamate. This results in the inhibition of NMDA receptor-mediated synaptic transmission, which can have a wide range of effects on neuronal function. The mechanism of action of N-(2,4-dimethoxyphenyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride is complex and not fully understood, but it is believed to involve a variety of signaling pathways and molecular interactions.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride has been shown to have a wide range of biochemical and physiological effects, including the inhibition of synaptic plasticity and the modulation of neuronal excitability. It has been shown to have potent anticonvulsant effects, and has been used in the treatment of epilepsy and other neurological disorders. N-(2,4-dimethoxyphenyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride has also been shown to have neuroprotective effects, and may be useful in the treatment of stroke and other ischemic injuries.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride has several advantages as a research tool, including its potency and selectivity as an NMDA receptor antagonist, its ability to cross the blood-brain barrier, and its well-characterized mechanism of action. However, N-(2,4-dimethoxyphenyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride also has several limitations, including its potential for off-target effects and its toxicity at high doses. Careful experimental design and dosing protocols are necessary to ensure the accuracy and reproducibility of research results.
Future Directions
There are several promising directions for future research on N-(2,4-dimethoxyphenyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride and its applications. One area of focus is the development of new therapeutic agents based on the structure and mechanism of N-(2,4-dimethoxyphenyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride. Another area of interest is the investigation of the role of NMDA receptors in the pathophysiology of psychiatric disorders such as depression and schizophrenia. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride, and to develop new methods for its synthesis and use in experimental settings.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride can be synthesized through a multistep process, starting with the reaction of 2,4-dimethoxyaniline with 2,6,8-trimethyl-4-chloroquinoline. The resulting intermediate is then converted to N-(2,4-dimethoxyphenyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride hydrochloride through a series of chemical reactions, including reduction and acidification. The synthesis of N-(2,4-dimethoxyphenyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride is a complex process that requires specialized equipment and expertise, but it is a critical step in the production of this important research tool.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride has been used extensively in scientific research to investigate the role of NMDA receptors in a variety of physiological and pathological processes. It has been used to study the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of neurological disorders such as epilepsy and stroke. N-(2,4-dimethoxyphenyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride has also been used to investigate the effects of drugs and other compounds on NMDA receptor function, and to develop new therapeutic agents for the treatment of neurological disorders.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,6,8-trimethylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-12-8-13(2)20-16(9-12)18(10-14(3)21-20)22-17-7-6-15(23-4)11-19(17)24-5;/h6-11H,1-5H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUBOXOWOREKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=C(C=C(C=C3)OC)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6800953 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5066324.png)

![5-bromo-N-[4-(trifluoromethoxy)phenyl]-1-naphthamide](/img/structure/B5066339.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5066349.png)
![2-({[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5066355.png)


![3,3-dimethyl-11-(4-nitrophenyl)-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5066395.png)
![(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetonitrile](/img/structure/B5066401.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5066413.png)

